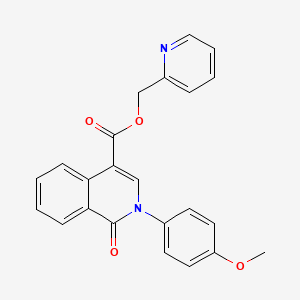
Pyridin-2-ylmethyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a pyridinyl group, a methoxyphenyl group, and an isoquinoline group. These groups are common in many biologically active compounds and pharmaceuticals .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through condensation reactions or coupling reactions . For instance, alkylaminophenol compounds, which share some similarities with your compound, can be synthesized by the Petasis reaction .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using spectroscopic techniques such as FTIR, UV, and NMR . These techniques can provide information about the functional groups present in the molecule and their arrangement.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present and the reaction conditions. For example, the pyridinyl group might undergo electrophilic substitution reactions, while the isoquinoline group might participate in nucleophilic addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .Aplicaciones Científicas De Investigación
Synthetic Applications
- Pyridine derivatives, including structures similar to the compound , have been synthesized for their potential insecticidal activities against various pests. These compounds have shown significant effectiveness, with some derivatives outperforming conventional insecticides like acetamiprid (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
- Research on cyclic amines' redox-annulations with α,β-unsaturated carbonyl compounds has paved the way for new synthetic pathways to create complex molecular structures, highlighting the utility of pyridine derivatives in facilitating innovative chemical transformations (Kang, Richers, Sawicki, & Seidel, 2015).
- Palladium-catalyzed cyclization and carbonylation reactions have been employed for the synthesis of 4-[(methoxycarbonyl)methyl]-3,4-dihydroisoquinolin-1-ones, demonstrating the compound's role in the development of new pharmaceutical intermediates (Ardizzoia, Beccalli, Borsini, Brenna, Broggini, & Rigamonti, 2008).
Medicinal Chemistry Applications
- In medicinal chemistry, similar pyridine derivatives have been synthesized and evaluated for their potential therapeutic effects, such as anti-inflammatory and analgesic activities. These studies underscore the compound's significance in the discovery and development of new drugs (Muchowski, Sh, Ackrell, Cheung, Cooper, Cook, Gallegra, Halpern, Koehler, & Kluge, 1985).
- The structural modification and analysis of pyridine-based compounds have led to advancements in understanding their pharmacokinetics and pharmacodynamics, offering insights into designing more effective and safer medications.
Materials Science Applications
- Pyridine derivatives have found applications in materials science, particularly in the development of luminescent materials and organic electronics. These compounds can serve as precursors or active components in the synthesis of materials with desirable optical and electronic properties (Shakirova, Tomashenko, Galenko, Khlebnikov, Hirva, Starova, Su, Chou, & Tunik, 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
pyridin-2-ylmethyl 2-(4-methoxyphenyl)-1-oxoisoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-28-18-11-9-17(10-12-18)25-14-21(19-7-2-3-8-20(19)22(25)26)23(27)29-15-16-6-4-5-13-24-16/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMJVHJYUASYDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
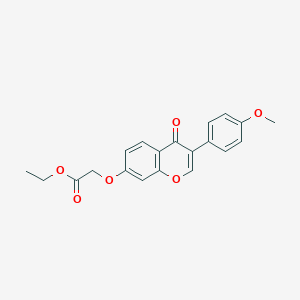

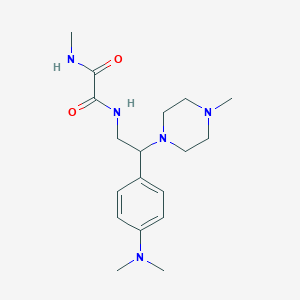
![Ethyl 3-[(1,3-benzodioxol-5-ylamino)sulfonyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2922044.png)



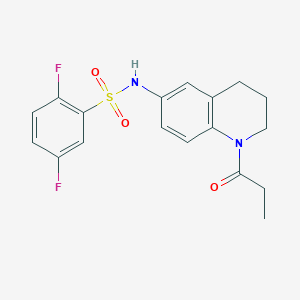
![3-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}aniline](/img/no-structure.png)
![2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B2922053.png)
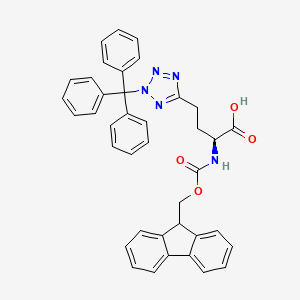
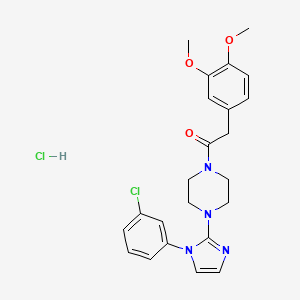
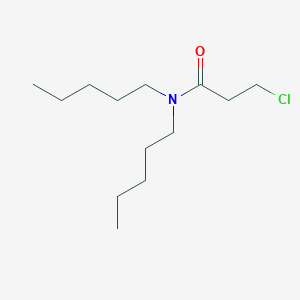
![8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2922060.png)
